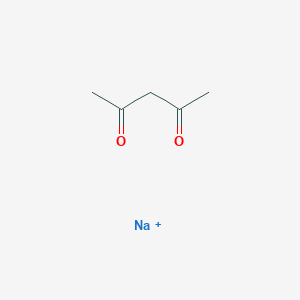Sodium pentane-2,4-dione
CAS No.:
Cat. No.: VC15748799
Molecular Formula: C5H8NaO2+
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8NaO2+ |
|---|---|
| Molecular Weight | 123.11 g/mol |
| IUPAC Name | sodium;pentane-2,4-dione |
| Standard InChI | InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3H2,1-2H3;/q;+1 |
| Standard InChI Key | HJPYUCNTBLYDBP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(=O)C.[Na+] |
Introduction
Structural and Molecular Characteristics
Sodium pentane-2,4-dione belongs to the class of β-diketonate salts, featuring a resonance-stabilized enolate anion. The compound’s molecular formula is C₅H₈NaO₂⁺, with a molecular weight of 123.11 g/mol. The enolate anion arises from the deprotonation of acetylacetone (pentane-2,4-dione), a β-diketone with two ketone groups separated by a methylene bridge. Deprotonation by a sodium base yields the sodium salt, which adopts a planar geometry around the metal center due to the chelating nature of the acetylacetonate ligand.
The canonical SMILES representation (CC(=O)CC(=O)C.[Na+]) and InChIKey (HJPYUCNTBLYDBP-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. X-ray crystallographic studies of related acetylacetonate complexes reveal that the sodium ion typically coordinates with the oxygen atoms of the diketone, forming a six-membered chelate ring. This coordination stabilizes the enolate form, enhancing its nucleophilicity and suitability for further reactions.
Synthesis and Production Methods
The synthesis of sodium pentane-2,4-dione involves the base-mediated deprotonation of acetylacetone. A common method utilizes sodium hydroxide (NaOH) in an aqueous or alcoholic medium:
This exothermic reaction proceeds quantitatively under mild conditions, yielding the sodium salt as a hygroscopic solid. Industrial-scale production may employ methyl isobutyl ketone (MIBK) as a solvent, which facilitates azeotropic water removal and enables the use of moisture-sensitive reagents . For instance, the Finkelstein reaction—a halogen-exchange process—has been adapted to synthesize iodo derivatives of acetylacetone in MIBK, though this method primarily targets functionalized diketones rather than the sodium salt itself .
Physicochemical Properties and Reactivity
Solubility and Stability
Sodium pentane-2,4-dione exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as limited solubility in water. Its stability in solution is pH-dependent; under acidic conditions, the enolate reverts to neutral acetylacetone, releasing sodium ions. This property is exploited in buffer systems and metal-complexation studies.
Reactivity Patterns
The enolate anion acts as a strong nucleophile and ligand. Key reactions include:
-
Metal Complexation: The compound forms stable complexes with transition metals (e.g., Co, Cu, Fe) via the oxygen atoms of the diketone. For example, cobalt(III) acetylacetonate derivatives exhibit redox activity useful in electrocatalysis.
-
Alkylation: Reaction with alkyl halides yields C- or O-alkylated products, though selectivity depends on solvent and temperature .
-
Acid-Base Reactions: Protonation regenerates acetylacetone, enabling its use as a proton shuttle in catalytic cycles.
Industrial and Research Applications
Coordination Chemistry
Sodium acetylacetonate’s primary application lies in synthesizing metal-organic frameworks (MOFs) and homogeneous catalysts. Its ability to chelate metals enhances the stability and solubility of complexes in organic media. For instance, copper(II) acetylacetonate, derived from sodium pentane-2,4-dione, is a catalyst in oxidation reactions and polymer synthesis.
Material Science
The compound serves as a precursor for thin-film deposition via chemical vapor deposition (CVD). Sodium-doped metal oxides, fabricated using acetylacetonate precursors, find use in superconductors and photovoltaic cells.
Organic Synthesis
As a strong base, sodium pentane-2,4-dione facilitates deprotonation reactions in steroid synthesis and heterocyclic chemistry. It also mediates Claisen condensations, forming β-keto esters for pharmaceutical intermediates .
Recent Research Advances
Catalytic Enhancements
Studies indicate that sodium acetylacetonate-derived metal complexes exhibit superior catalytic activity in cross-coupling reactions compared to free diketones. For example, palladium complexes accelerate Suzuki-Miyaura couplings under mild conditions.
Hydrogen Bonding Dynamics
Partition coefficient analyses reveal that acetylacetonate derivatives possess significant hydrogen bond basicity (β = 0.43) but negligible acidity (α = 0), influencing their solvent interactions and phase-transfer behavior.
Environmental Applications
Emerging research explores sodium pentane-2,4-dione in heavy metal remediation. Its chelating ability effectively sequesters lead and cadmium ions from contaminated water, with binding constants exceeding 10⁸ M⁻¹.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume